![molecular formula C11H14O3 B2643038 Methyl 2-(4-methoxyphenyl)propanoate CAS No. 50415-73-1](/img/structure/B2643038.png)
Methyl 2-(4-methoxyphenyl)propanoate
Overview
Description
“Methyl 2-(4-methoxyphenyl)propanoate” is a chemical compound with the molecular formula C11H14O3 . It is also referred to as 2-(4-methylphenyl)propanoic acid .
Synthesis Analysis
The synthesis of “this compound” can involve various methods. For instance, one method involves the reaction of pinonic acid with bromine in water . Another method involves filtration and concentration under vacuum, followed by dissolution in dichloromethane .Molecular Structure Analysis
The molecular weight of “this compound” is 194.23 . It has 3 hydrogen bond acceptors, no hydrogen bond donors, and 4 freely rotating bonds .Chemical Reactions Analysis
“this compound” can undergo various chemical reactions. For example, it is an alkaline decomposition product of azalomycin-B, a macrolide antibiotic produced by Streptomyces hygroscopicus var. azalomyceticus .Physical And Chemical Properties Analysis
“this compound” has a density of 1.1±0.1 g/cm3, a boiling point of 264.7±23.0 °C at 760 mmHg, and a flash point of 105.2±17.2 °C . It has a molar refractivity of 53.5±0.3 cm3 and a molar volume of 183.5±3.0 cm3 .Scientific Research Applications
Synthesis of Coumarins
Methyl 2-(4-methoxyphenyl)propanoate is utilized in the synthesis of 6-acylcoumarins, as demonstrated by Cairns, Harwood, and Astles (1992). They developed a method involving highly regioselective Fries rearrangements to synthesize natural linear acylcoumarins, such as geijerin and dehydrogeijerin. This showcases its role in efficient chemical synthesis (Cairns, Harwood, & Astles, 1992).
Formation of Phenylpropanoids
In the study by Wang et al. (2011), this compound contributed to the formation of novel phenylpropanoids, isolated from the fruits of Morinda citrifolia. These compounds were structurally elucidated using MS and NMR methods, illustrating the compound's role in deriving new chemical entities (Wang, He, Feng, & Liu, 2011).
Morpholine Synthesis
Tan Bin (2011) reported on the synthesis of 2-(4-methoxyphenyl)-3-methyl morpholine hydrochloride from this compound. This process, involving cyclization and reduction reactions, highlights its use in creating complex organic structures (Tan Bin, 2011).
Catalyst for Methoxycarbonylation
Clegg et al. (1999) described the use of this compound in the development of a highly active and selective catalyst for methoxycarbonylation of ethene. This exemplifies its application in catalysis and industrial chemical processes (Clegg, Elsegood, Eastham, Tooze, Wang, & Whiston, 1999).
Study of Aldol Reaction
Mason, Aardt, and Serra (2016) explored the aldol reaction involving this compound, particularly in the context of synthesizing trans-pterocarpans. This study provides insights into the molecular mechanics of reactions involving this compound (Mason, Aardt, & Serra, 2016).
Solubility and Thermodynamic Properties
Research by Ridka et al. (2019) investigated the solubility and thermodynamic properties of a related compound, methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, in various organic solutions. This work contributes to understanding the physical chemistry aspects of similar structures (Ridka, Matiychuk, Sobechko, Tyshchenko, Novyk, Sergeev, & Goshko, 2019).
Chiral Synthon for Drug Synthesis
Chen et al. (2021) used this compound for the asymmetric reduction in the synthesis of diltiazem, a cardiovascular drug. This demonstrates its application in pharmaceutical synthesis and highlights its potential in stereoselective reactions (Chen, Xuan, Chen, Ni, Pan, & Xu, 2021).
Safety and Hazards
properties
IUPAC Name |
methyl 2-(4-methoxyphenyl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(11(12)14-3)9-4-6-10(13-2)7-5-9/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQVRCKIVSELCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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